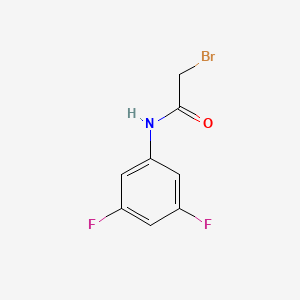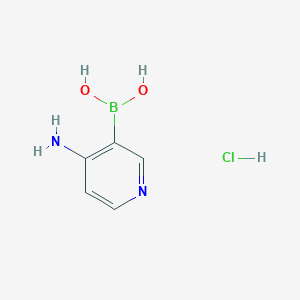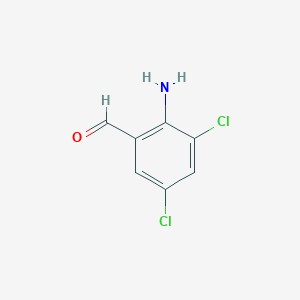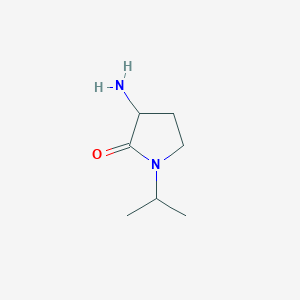
2-Bromo-N-(3,5-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-N-(3,5-difluorophenyl)acetamide" is a brominated acetamide with additional fluorine substitutions on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and fluorinated acetamides, which can help infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves halogenation reactions and the use of acetamide groups. For instance, the synthesis of a GPR119 agonist bearing a trifluorophenyl acetamide group involved conformational restriction and aimed to maintain potency while reducing lipophilicity and oxidative metabolism . Another example is the synthesis of N-bromoacetamide derivatives, which involved addition and substitution reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-N-(3,5-difluorophenyl)acetamide."
Molecular Structure Analysis
The molecular structure of halogenated acetamides is characterized by the dihedral angles between the planes of the phenyl rings and the acetamide group. For example, in "2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide," the dihedral angle between the phenyl rings and the acetamide group is significant, indicating a twisted structure . This twisting can affect the compound's intermolecular interactions and overall stability.
Chemical Reactions Analysis
Halogenated acetamides can participate in various chemical reactions, including hydrogen bonding and halogen bonding. The presence of halogen atoms like bromine and fluorine can facilitate weak C–H···Br/F interactions, as seen in the supramolecular assembly of related compounds . These interactions are crucial for the formation of three-dimensional architectures in the crystal lattice.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Bromo-N-(3,5-difluorophenyl)acetamide" can be inferred from similar compounds. For instance, the presence of halogen atoms can influence the compound's melting point, solubility, and reactivity. The crystal packing and hydrogen bonding patterns, such as N–H···O and C–H···O/F, contribute to the stability and solubility of the compound . Additionally, quantum chemical calculations can provide insights into the vibrational frequencies, electronic properties, and thermodynamic properties of halogenated acetamides .
Wissenschaftliche Forschungsanwendungen
-
Pharmacological Activities of Phenoxy Acetamide and Its Derivatives
- Field : Medicinal Chemistry
- Application : Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) have been studied for their potential therapeutic applications .
- Method : Various chemical techniques and computational chemistry applications are used to study the utilization of these compounds and their biological effects .
- Results : The research aims to design and develop new pharmaceutical compounds. The review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives, which could potentially include “2-Bromo-N-(3,5-difluorophenyl)acetamide”, have been found in many important synthetic drug molecules and have shown diverse biological activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-(3,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXZOQRAUCACRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631044 |
Source


|
| Record name | 2-Bromo-N-(3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3,5-difluorophenyl)acetamide | |
CAS RN |
405937-75-9 |
Source


|
| Record name | 2-Bromo-N-(3,5-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-(3,5-difluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)




![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)